molecular formula C12H9ClN2OS B1487014 4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxopentanenitrile CAS No. 790263-54-6

4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxopentanenitrile

Cat. No.: B1487014
CAS No.: 790263-54-6
M. Wt: 264.73 g/mol
InChI Key: UFUVMKZLCHFJTK-FLIBITNWSA-N
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Description

4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxopentanenitrile is a useful research compound. Its molecular formula is C12H9ClN2OS and its molecular weight is 264.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis of Ylidenemalononitriles

The reaction of Herz salts with malononitrile produces highly colored ylidenemalononitriles, including derivatives similar to the compound . This synthesis pathway reveals the versatility of benzothiazole derivatives in producing complex organic compounds with potential applications in material science and organic synthesis (Koutentis & Rees, 2002).

Pro-apoptotic Indapamide Derivatives

Benzothiazole derivatives have been synthesized from indapamide, showing significant proapoptotic activity on melanoma cell lines. This indicates the potential application of benzothiazole derivatives, including the compound , in developing anticancer agents (Yılmaz et al., 2015).

Benzothiazinone Spiro Derivatives

The reaction of benzothiazinones with 'push-pull' enamines leads to the synthesis of benzothiazinone spiro derivatives, demonstrating the chemical versatility of benzothiazole compounds for creating novel organic molecules with possible pharmaceutical applications (Nazarenko et al., 2008).

Antimicrobial Applications

Novel Antimicrobial Agents

Benzothiazole derivatives have been explored for their antimicrobial activity. For example, the synthesis and pharmacological screening of new benzothiazole derivatives as antimicrobial agents highlight the potential of these compounds in combating microbial infections (Fadda et al., 2017).

Applications in Material Science

Fluorescent Probes for Biological Applications

A benzothiazole-based fluorescent probe for cysteine detection demonstrates the use of benzothiazole derivatives in bioimaging and diagnostic assays. Such compounds can be designed to specifically react with biological molecules, providing tools for research and medical diagnostics (Yu et al., 2018).

Properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-4-chloro-3-hydroxypent-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2OS/c1-7(13)11(16)8(6-14)12-15-9-4-2-3-5-10(9)17-12/h2-5,7,16H,1H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUVMKZLCHFJTK-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C(C#N)C1=NC2=CC=CC=C2S1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C(\C#N)/C1=NC2=CC=CC=C2S1)/O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxopentanenitrile
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4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxopentanenitrile
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4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxopentanenitrile
Reactant of Route 4
4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxopentanenitrile
Reactant of Route 5
4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxopentanenitrile
Reactant of Route 6
4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxopentanenitrile

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